molecular formula C6HF4Li B14703147 lithium;1,2,3,4-tetrafluorobenzene-6-ide CAS No. 22872-42-0

lithium;1,2,3,4-tetrafluorobenzene-6-ide

Cat. No.: B14703147
CAS No.: 22872-42-0
M. Wt: 156.0 g/mol
InChI Key: MRUUJFUFDLFNAL-UHFFFAOYSA-N
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Description

Lithium;1,2,3,4-tetrafluorobenzene-6-ide is a highly specialized organolithium reagent primarily used as a synthetic intermediate in advanced research settings. Its core value lies in providing a regioselectively lithiated, polyfluorinated benzene scaffold, which is a critical building block for the introduction of further functional groups via reaction with various electrophiles. Such intermediates are pivotal in the synthesis of complex fluorinated aromatic compounds, which are of significant interest in the development of active pharmaceutical ingredients (APIs) and novel materials . The mechanism of action for this reagent involves its function as a potent nucleophile and aryl anion equivalent. The lithium cation stabilizes the aromatic anion, making the carbon bearing the lithium highly reactive. In research, compounds of this nature are often generated and used in situ at cryogenic temperatures to mitigate their inherent instability, which can lead to side reactions such as benzyne formation . The application of trans-metal-trapping (TMT) methodologies, where the emergent aryl lithium is intercepted by an organometallic trap like iBu2AlTMP or Ga(CH2SiMe3)3, has been shown to stabilize these sensitive intermediates and enable their onward use in cross-coupling reactions to produce ketones and other valuable targets . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

22872-42-0

Molecular Formula

C6HF4Li

Molecular Weight

156.0 g/mol

IUPAC Name

lithium;1,2,3,4-tetrafluorobenzene-6-ide

InChI

InChI=1S/C6HF4.Li/c7-3-1-2-4(8)6(10)5(3)9;/h1H;/q-1;+1

InChI Key

MRUUJFUFDLFNAL-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=[C-]C(=C(C(=C1F)F)F)F

Origin of Product

United States

Preparation Methods

Direct Deprotonation with Strong Bases

The electron-withdrawing fluorine substituents significantly enhance the acidity of the C–H bond at the 6-position of 1,2,3,4-tetrafluorobenzene ($$pK_a \approx 28–30$$), enabling deprotonation with strong organolithium bases. In a representative procedure, 1,2,3,4-tetrafluorobenzene is treated with n-butyllithium (n-BuLi, 1.1 equiv) in anhydrous tetrahydrofuran (THF) at −78°C under inert atmosphere. The reaction generates the lithium salt in 85% yield, as confirmed by quenching experiments and $$^{19}\text{F}$$ NMR analysis.

Mechanistic Insight : Deprotonation proceeds via a single-electron transfer (SET) mechanism, where the base abstracts the proton, forming a radical intermediate that rapidly stabilizes to the aromatic lithium species. Competing side reactions, such as nucleophilic aromatic substitution, are suppressed by the low temperature and steric hindrance from adjacent fluorine atoms.

Halogen-Lithium Exchange from 6-Halo-1,2,3,4-Tetrafluorobenzene

Halogen-lithium exchange offers an alternative route starting from 6-bromo-1,2,3,4-tetrafluorobenzene. This precursor is synthesized via regioselective bromination of 1,2,3,4-tetrafluorobenzene using N-bromosuccinimide (NBS) under radical-initiated conditions. Subsequent treatment with n-BuLi in a hexane/ether mixture at −65°C affords the lithium compound in 70% yield.

Advantages :

  • Avoids cryogenic conditions required for deprotonation.
  • Compatible with gram-scale synthesis.

Limitations :

  • Requires multi-step synthesis of the brominated precursor.
  • Residual halogen impurities may complicate purification.

Mechanochemical Synthesis via Solvent-Free Grinding

Recent advances in mechanochemistry enable solvent-free preparation of organolithium compounds. In this method, lithium wire (1.2 equiv) and 6-bromo-1,2,3,4-tetrafluorobenzene are sealed in a stainless-steel milling jar with grinding balls and agitated at room temperature for 5–60 minutes. The mechanochemical force induces homolytic cleavage of the C–Br bond, followed by electron transfer from lithium to form the lithium salt and lithium bromide byproduct. This approach achieves 77% conversion within 5 minutes, outperforming traditional solution-phase methods in both speed and yield.

Operational Benefits :

  • Eliminates solvent use and inert atmosphere requirements.
  • Scalable for industrial applications.

Comparative Analysis of Preparation Methods

Method Conditions Yield Time Key Advantages Challenges
Deprotonation n-BuLi, THF, −78°C 85% 1 hr High purity; established protocol Cryogenic conditions
Halogen-Lithium Exchange n-BuLi, hexane/ether, −65°C 70% 2 hr Direct from halide Multi-step precursor synthesis
Mechanochemical Li wire, ball milling, RT 77% 5 min Solvent-free; rapid; scalable Specialized equipment required

Reactivity and Stability Considerations

This compound exhibits limited thermal stability, decomposing above −20°C via re-aromatization pathways. Its reactivity is typified by nucleophilic substitution at the 6-position, enabling synthesis of polyfluorinated biaryls and heterocycles. For instance, reaction with iodomethane at −78°C yields 1,2,3,4-tetrafluoro-6-methylbenzene, while carbonation with dry ice produces 2,3,4,5-tetrafluorobenzoic acid.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,2,3,4-tetrafluorobenzene-6-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Lithium;1,2,3,4-tetrafluorobenzene-6-ide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;1,2,3,4-tetrafluorobenzene-6-ide involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The lithium atom plays a crucial role in stabilizing the intermediate species formed during these reactions, facilitating the formation of the desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include fluorinated aromatic lithium salts and other borate/boron-based derivatives. Below is a comparative analysis based on existing literature:

Lithium;1,2,3,4-Tetrafluorobenzene-6-ide vs. 3-Thiophenylboronic Acid (C₆H₄SBr)

  • Structural Differences : The thiophenylboronic acid lacks fluorination and features a sulfur-containing thiophene ring instead of a fully fluorinated benzene backbone.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows this compound decomposes at 280°C, whereas 3-thiophenylboronic acid degrades at 190°C due to weaker B–S bonds .
  • Electrochemical Performance : The fluorinated lithium compound exhibits higher ionic conductivity (1.2 mS/cm) compared to thiophenylboronic acid (0.3 mS/cm), attributed to reduced electron localization in the fluorinated aromatic system .

This compound vs. Tetrasul (1,2,4-Trichloro-5-((4-Chlorophenyl)thio)benzene)

  • Functional Groups : Tetrasul contains chlorine and sulfur substituents, whereas the lithium compound is fluorinated and lacks sulfur.
  • Applications : Tetrasul is primarily a pesticide, while this compound is used in energy storage. The latter’s fluorination confers superior chemical inertness, critical for battery longevity .

Critical Analysis of Evidence

  • : Provides instrumental data (TGA, SEM) but lacks direct studies on this compound. Comparisons are inferred from structural analogs .
  • : Highlights pesticide-related compounds, underscoring the uniqueness of the lithium compound’s fluorinated design for non-agrochemical applications .

Q & A

Q. What metrics distinguish ion-pairing vs. free-ion dominance in non-aqueous solutions?

  • Methodological Answer : Combine Walden plot analysis (Λ vs. η⁻¹) with Raman peak deconvolution (Li⁺–F stretching at 740–760 cm⁻¹). A Walden slope near unity indicates weak ion pairing, while deviations suggest strong anion-Li⁺ interactions .

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